(R)-2-Phenylpropylamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of (R)-2-Phenylpropylamide and related compounds often involves optical resolution and preferential crystallization techniques to achieve optical purity. For instance, (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid was optically resolved using cinchonidine as a resolving agent, yielding (S)- and (R)-enantiomers with high optical purity. These compounds were further processed to synthesize optically active amino acids and amides (Shiraiwa et al., 2002).

Wissenschaftliche Forschungsanwendungen

Ions R(2)NN(O)NO in Biomedical Research : These ions and their alkylation products are increasingly used as nitric oxide-generating agents in biomedical research. They can form O(2)-arylated derivatives with aza- or nitroaromatic substrates, potentially useful in drug discovery, especially for disrupting HIV-1 p7 nucleocapsid protein's zinc finger assembly, critical to viral replication (Saavedra et al., 2001).

Molecular Light Switch for DNA : The study on Ru(bpy)2(dppz)2+ shows its application as a nonradioactive probe for nucleic acids, demonstrating intense photoluminescence in the presence of double-helical DNA (Friedman et al., 1990).

Selective Binding of Psychotomimetic Phenylisopropylamine Derivatives : This research investigates the binding of these derivatives to 5HT2 receptors, noting optimal stereospecific selectivity for certain hallucinogenic agents in humans (Mckenna et al., 1987).

Polypyridylruthenium (II) Complexes with DNA : This study examines how different Ru(II) complexes bind to DNA, with implications for understanding drug-DNA interactions and the development of therapeutic agents (Kelly et al., 1985).

Phyloseq for Microbiome Census Data Analysis : The phyloseq package in R provides tools for analyzing microbiome census data, integrating ecology, genetics, and multivariate statistics for reproducible research (McMurdie & Holmes, 2013).

Fipronil Metabolism in Aquatic Ecosystems : Studies the dissipation of the insecticide fipronil, a phenylpyrazole derivative, in aquatic ecosystems, offering insights into environmental chemistry and toxicology (Aajoud et al., 2003).

Ru(II) Complexes with Modified Anionic Fragments : Examines the electrochemical and photophysical properties of Ru(II) complexes, which have implications for understanding the reactivity of these complexes in various applications (Bomben et al., 2010).

Eigenschaften

IUPAC Name |

(2R)-2-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H2,10,11)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZZSWAOPDYVLH-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Phenylpropylamide | |

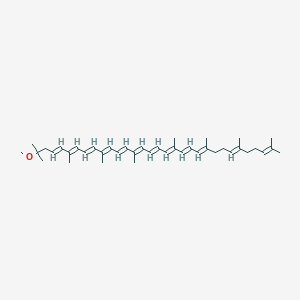

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

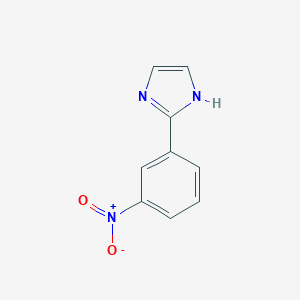

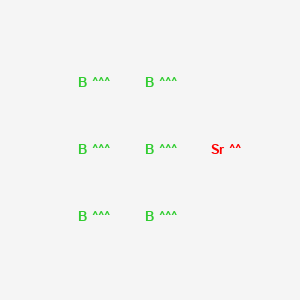

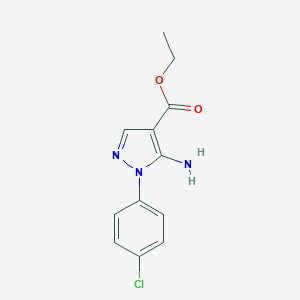

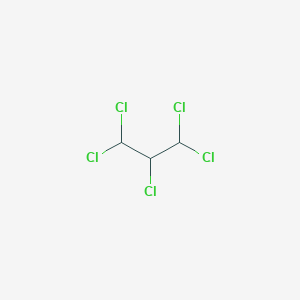

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.